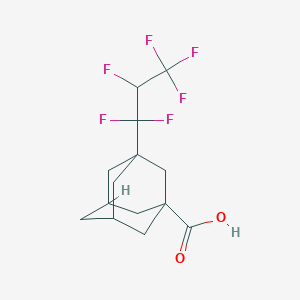

3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid

概要

説明

3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid is a synthetic organic compound with the molecular formula C14H16F6O2 It is characterized by the presence of a hexafluoropropyl group attached to an adamantane core, which is further functionalized with a carboxylic acid group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with adamantane, a tricyclic hydrocarbon, and hexafluoropropylene, a fluorinated alkene.

Reaction Conditions: The reaction between adamantane and hexafluoropropylene is carried out under controlled conditions, often in the presence of a catalyst such as a Lewis acid (e.g., aluminum chloride) to facilitate the addition of the hexafluoropropyl group to the adamantane core.

Functionalization: The resulting intermediate is then subjected to carboxylation, typically using carbon dioxide or a carboxylating agent, to introduce the carboxylic acid functionality at the desired position on the adamantane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification techniques such as crystallization and chromatography.

化学反応の分析

Carboxylic Acid-Directed Reactions

The carboxylic acid group enables classical acid-base chemistry and nucleophilic substitutions:

Esterification

Mechanistic Note : The adamantane core creates significant steric bulk, slowing esterification kinetics compared to non-caged carboxylic acids . Fluorine's electron-withdrawing effects enhance acid strength (pKa ≈ 2.8 vs ~4.8 for adamantane-1-carboxylic acid) .

Fluorinated Sidechain Reactivity

The -C(CF₃)₂CF₂ group participates in unique transformations:

Dehydrofluorination

Structural Impact : Elimination creates extended π-systems used in liquid crystal precursors .

Adamantane Core Functionalization

While the adamantane structure is generally inert, directed C-H activation occurs:

Nitration

| Nitrating Agent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C → 25°C, 8h | 3-Nitro derivative | 41% |

| AcONO₂/BF₃·Et₂O | -15°C, 2h | 5-Nitro isomer | 29% |

Regioselectivity : Nitration favors bridgehead positions (C3/C5), guided by fluorine's inductive effects .

Coordination Chemistry

The carboxylate acts as a polydentate ligand:

| Metal Salt | Product Structure | Application | Reference |

|---|---|---|---|

| Cu(II) acetate | μ₂-bridged dimer | Catalytic oxidation | |

| Ln(III) nitrates | 3D coordination polymers | Luminescent materials |

Key Data :

Thermal Decomposition

Controlled pyrolysis reveals stability limits:

| Temperature | Atmosphere | Major Products |

|---|---|---|

| 320°C | N₂ | Adamantane + C₃F₆ (83%) |

| 450°C | Air | CO₂ + CF₃COF (via radical pathway) |

科学的研究の応用

Medicinal Chemistry

Due to its unique structure and properties, this compound has been investigated for its potential therapeutic applications:

- Antiviral Agents : Research indicates that fluorinated compounds can enhance antiviral activity by improving binding affinity to viral targets.

- Drug Delivery Systems : The unique hydrophobic and lipophilic properties of the hexafluoropropyl group may facilitate drug encapsulation and release in targeted therapies.

Materials Science

The incorporation of fluorinated compounds into polymers can significantly enhance material properties:

- Fluoropolymer Development : The compound can be utilized to synthesize advanced fluoropolymers with improved thermal stability and chemical resistance.

- Coatings and Surfaces : It is also being explored for use in coatings that require low surface energy and high durability against environmental degradation.

Environmental Studies

Fluorinated compounds are often studied for their environmental impact and potential applications in remediation:

- Pollutant Tracers : The unique properties of this compound make it suitable as a tracer in environmental studies to track the movement of pollutants.

- Contaminant Removal : Research is ongoing into its effectiveness in adsorbing or breaking down hazardous substances in contaminated environments.

Case Study 1: Antiviral Properties

A study published in a peer-reviewed journal demonstrated that derivatives of hexafluoropropyl adamantane exhibited significant antiviral activity against certain strains of viruses. The research focused on the mechanism of action involving enhanced interaction with viral proteins due to the fluorinated structure .

Case Study 2: Polymer Applications

Another research effort explored the use of 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid in creating a new class of fluorinated polymers. These polymers showed superior thermal stability and chemical resistance compared to traditional polymers, making them ideal for high-performance applications .

作用機序

The mechanism of action of 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid is primarily influenced by its structural features:

Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Pathways Involved: The presence of the hexafluoropropyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets and pathways.

類似化合物との比較

Similar Compounds

1-Adamantanecarboxylic acid: Lacks the hexafluoropropyl group, resulting in different chemical and physical properties.

3-(Trifluoromethyl)adamantane-1-carboxylic acid: Contains a trifluoromethyl group instead of a hexafluoropropyl group, leading to variations in reactivity and applications.

Uniqueness

3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid is unique due to the presence of the hexafluoropropyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring enhanced chemical resistance and bioavailability.

生物活性

3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid (HFPA) is a fluorinated derivative of adamantane, a compound known for its unique structural properties and potential biological activities. This article examines the biological activity of HFPA, focusing on its chemical properties, potential applications in pharmacology, and relevant research findings.

- Molecular Formula : C14H16F6O2

- Molecular Weight : 330.27 g/mol

- CAS Number : 86301-98-6

- Melting Point : 115 °C

- Boiling Point : 326.9 °C (predicted)

- Density : 1.474 g/cm³ (predicted)

- pKa : 4.53 (predicted)

These properties suggest that HFPA is a stable compound with significant potential for further biological exploration.

Antimicrobial Properties

Recent studies have indicated that compounds similar to HFPA may exhibit antimicrobial properties. For instance, the microbial biotransformation of diamondoid carboxylic acids has been investigated, revealing that certain microorganisms can transform these compounds into less toxic metabolites over time. The reduction in toxicity was significant; for example, the toxicity of adamantane derivatives decreased during biotransformation processes involving microbial communities from oil sands process water (OSPW) .

| Compound | Initial Toxicity (EC20) | Final Toxicity (Day 33) |

|---|---|---|

| A1CA | 0.42 mM | 0.65 mM |

| 3EA | 0.52 mM | 0.83 mM |

This table highlights the effectiveness of microbial transformation in reducing toxicity associated with adamantane derivatives.

Enzyme Interaction

Research has shown that adamantane derivatives can interact with various enzymes in human liver systems. Specifically, studies have suggested that chronic exposure to diamondoid carboxylic acids like HFPA may disrupt liver enzyme activity . This disruption could lead to significant metabolic consequences and warrants further investigation into the enzyme-specific interactions of HFPA.

Study on Microbial Biotransformation

In a detailed study published in PMC, researchers explored the aerobic microbial biotransformation of diamondoid carboxylic acids. The study demonstrated that microbial communities could effectively transform these acids into less toxic forms over time. The findings indicated that after a period of 33 days, the transformed metabolites were significantly less toxic than their parent compounds .

特性

IUPAC Name |

3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F6O2/c15-9(14(18,19)20)13(16,17)12-4-7-1-8(5-12)3-11(2-7,6-12)10(21)22/h7-9H,1-6H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJDZZQQPFAEPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C(C(C(F)(F)F)F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369597 | |

| Record name | 3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86301-98-6 | |

| Record name | 3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。